

An In-depth Technical Guide to the Molecular Structure of Calcium 4-Aminobenzoate

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Compound of Interest		
Compound Name:	calcium;4-aminobenzoate	
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Abstract

Calcium 4-aminobenzoate, a salt formed between the calcium ion (Ca²+) and the 4-aminobenzoate anion, is a compound of interest in pharmaceutical and materials science. This technical guide provides a comprehensive overview of its molecular structure, synthesis, and characterization. While a definitive single-crystal X-ray diffraction study for the hydrated form, likely diaquabis(4-aminobenzoato)calcium(II), is not publicly available, this document compiles known data and infers structural details from analogous compounds. This guide presents detailed experimental protocols for its synthesis and characterization by Fourier-transform infrared (FTIR) spectroscopy and thermogravimetric analysis/differential scanning calorimetry (TGA/DSC), providing a foundational resource for researchers in the field.

Molecular Structure and Properties

Calcium 4-aminobenzoate has the chemical formula C₁₄H₁₂CaN₂O₄.[1] Its molecular weight is 312.33 g/mol .[1] The structure consists of one calcium cation (Ca²⁺) and two 4-aminobenzoate anions (C₇H₆NO₂⁻). Evidence from related structures suggests that the calcium ion is likely coordinated by water molecules in its solid state, forming a hydrated complex. A probable structure is diaquabis(4-aminobenzoato)calcium(II), with the chemical formula [Ca(C₇H₆NO₂)₂(H₂O)₂]. In this arrangement, the calcium ion would be coordinated by the carboxylate groups of the 4-aminobenzoate ligands and two water molecules. The coordination



environment around the calcium ion in its complexes is often octahedral or can be higher, such as in a distorted square-antiprismatic geometry, accommodating up to eight ligands.

Table 1: Molecular Identifiers and Properties

Property	Value
IUPAC Name	calcium;4-aminobenzoate[1]
CAS Number	60154-17-8[1]
Molecular Formula	C14H12CaN2O4[1]
Molecular Weight	312.33 g/mol [1]
Canonical SMILES	C1=CC(=CC=C1C(=O) [O-])N.C1=CC(=CC=C1C(=O)[O-])N.[Ca+2][1]
InChI Key	WERDFULIYLPZCO-UHFFFAOYSA-L[1]

Based on studies of analogous metal aminobenzoates, the 4-aminobenzoate ligand is expected to coordinate to the calcium ion through the oxygen atoms of the carboxylate group in a bidentate fashion. The amino group likely participates in hydrogen bonding, contributing to the stability of the crystal lattice.

Experimental Protocols Synthesis of Diaquabis(4-aminobenzoato)calcium(II)

This protocol describes a typical aqueous precipitation method for the synthesis of calcium 4-aminobenzoate dihydrate.

Materials:

- 4-Aminobenzoic acid (PABA)
- Calcium chloride (CaCl₂) or Calcium nitrate (Ca(NO₃)₂)
- Sodium hydroxide (NaOH) or Ammonium hydroxide (NH4OH)



- Deionized water
- Ethanol
- 0.22 μm syringe filter

Procedure:

- Preparation of Sodium 4-aminobenzoate solution: Dissolve a stoichiometric amount of 4aminobenzoic acid in deionized water containing an equimolar amount of sodium hydroxide with gentle heating and stirring until a clear solution is obtained.
- Preparation of Calcium salt solution: In a separate beaker, dissolve a stoichiometric amount of calcium chloride or calcium nitrate in deionized water.
- Precipitation: Slowly add the calcium salt solution dropwise to the sodium 4-aminobenzoate solution with constant stirring. A white precipitate of calcium 4-aminobenzoate will form immediately.
- Digestion: Continue stirring the suspension at room temperature for 2-3 hours to allow for the complete precipitation and aging of the product.
- Isolation: Collect the precipitate by vacuum filtration using a Buchner funnel and a suitable filter paper.
- Washing: Wash the collected solid several times with deionized water to remove any soluble impurities, followed by a final wash with ethanol to facilitate drying.
- Drying: Dry the purified product in a desiccator over a suitable drying agent or in a vacuum oven at a low temperature (e.g., 40-50 °C) to avoid decomposition.

Characterization Methods

FTIR spectroscopy is used to identify the functional groups present in the compound and to confirm the coordination of the carboxylate group to the calcium ion.

Instrumentation:



- FTIR spectrometer with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.
- Attenuated Total Reflectance (ATR) accessory or KBr pellet press.

Protocol (ATR method):

- Sample Preparation: Place a small amount of the dried calcium 4-aminobenzoate powder directly onto the ATR crystal.
- · Data Acquisition:

Spectral Range: 4000 - 400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 32 - 64

- Background: Collect a background spectrum of the empty ATR crystal before running the sample.
- Data Analysis: Identify the characteristic vibrational bands. The asymmetric (v_as(COO⁻)) and symmetric (v_s(COO⁻)) stretching vibrations of the carboxylate group are of particular interest. The difference between these two wavenumbers (Δν = ν_as ν_s) provides information about the coordination mode of the carboxylate group. A larger Δν compared to the free aminobenzoate anion suggests bidentate coordination. Also, look for the characteristic bands of the N-H stretching and bending vibrations of the amino group and the C-H vibrations of the aromatic ring. The presence of a broad band in the 3200-3500 cm⁻¹ region would indicate the presence of coordinated water molecules.

Table 2: Expected FTIR Vibrational Bands for Calcium 4-aminobenzoate Dihydrate



Wavenumber (cm ⁻¹)	Assignment
~3400-3200	O-H stretching of coordinated water
~3350-3200	N-H asymmetric and symmetric stretching
~1620	N-H bending
~1550-1530	COO ⁻ asymmetric stretching
~1420-1400	COO ⁻ symmetric stretching
~1600, ~1500, ~1450	Aromatic C=C stretching
~850	C-H out-of-plane bending

TGA/DSC is employed to study the thermal stability of the compound and to determine the number of coordinated water molecules.

Instrumentation:

- Simultaneous TGA/DSC instrument.
- Alumina or platinum crucibles.
- Inert gas supply (e.g., nitrogen or argon).

Protocol:

- Sample Preparation: Accurately weigh 5-10 mg of the dried calcium 4-aminobenzoate sample into a TGA crucible.
- Data Acquisition:
 - Temperature Range: Ambient to 800 °C.
 - Heating Rate: 10 °C/min.
 - Atmosphere: Flowing nitrogen or argon (e.g., 20-50 mL/min).
- Data Analysis:



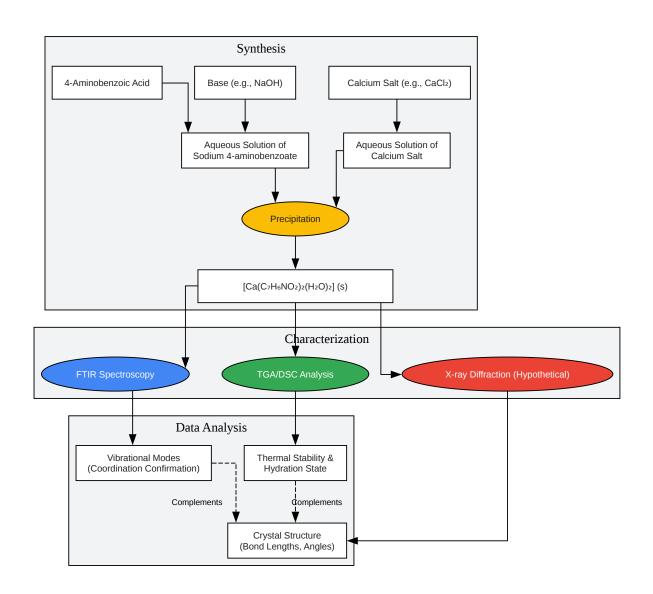
- TGA Curve: Analyze the weight loss steps. The initial weight loss, typically occurring below 200 °C, corresponds to the dehydration of the coordinated water molecules. The subsequent weight loss at higher temperatures corresponds to the decomposition of the anhydrous salt.
- DSC Curve: Correlate the weight loss steps with endothermic or exothermic events.
 Dehydration is an endothermic process. The decomposition of the organic ligand is typically a complex process involving multiple endothermic and exothermic events.

Table 3: Expected Thermal Decomposition Stages for [Ca(C7H6NO2)2(H2O)2]

Temperature Range (°C)	Process	Theoretical Weight Loss (%)
~100 - 200	Dehydration (Loss of 2 H ₂ O)	~10.3%
> 300	Decomposition of the 4- aminobenzoate ligands	-

Visualizations

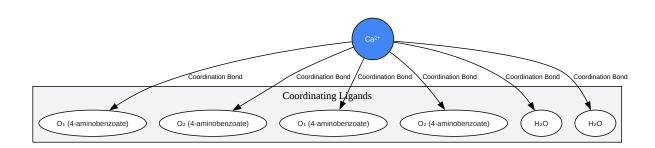




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Caption: Workflow for the synthesis and characterization of calcium 4-aminobenzoate.





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Caption: Proposed coordination environment of the calcium ion in diaquabis(4-aminobenzoato)calcium(II).

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References

- 1. ppam.semnan.ac.ir [ppam.semnan.ac.ir]
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